molecular formula C5H2BrF3N2O B11868017 5-Bromo-6-(trifluoromethyl)pyrimidin-4(5H)-one

5-Bromo-6-(trifluoromethyl)pyrimidin-4(5H)-one

Cat. No.: B11868017
M. Wt: 242.98 g/mol
InChI Key: TUVJHEPXDUPRRY-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one is a chemical compound with the molecular formula C5H2BrF3N2O It is a pyrimidine derivative, characterized by the presence of bromine and trifluoromethyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the bromination of 6-(trifluoromethyl)pyrimidin-4(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in conjunction with bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions produce biaryl or alkyl-substituted pyrimidines.

Scientific Research Applications

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with an amine group instead of a ketone.

    6-(Trifluoromethyl)pyrimidin-4(1H)-one: Lacks the bromine substituent.

    5-Chloro-6-(trifluoromethyl)pyrimidin-4(1H)-one: Chlorine substituent instead of bromine.

Uniqueness

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)-5H-pyrimidin-4-one

InChI

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1-2H

InChI Key

TUVJHEPXDUPRRY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

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